molecular formula C22H21N5O3S B2624535 (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1325684-00-1

(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2624535
CAS No.: 1325684-00-1
M. Wt: 435.5
InChI Key: VMGVNHMZOKQCHK-UHFFFAOYSA-N
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Description

The compound (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that features a combination of benzo[d]thiazole, piperidine, and triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This step involves the reaction of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form 5-methoxybenzo[d]thiazole.

    Attachment of the Piperidine Ring: The benzo[d]thiazole derivative is then reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form the piperidin-1-yl derivative.

    Formation of the Triazole Ring: The final step involves the cycloaddition reaction between the piperidin-1-yl derivative and phenyl azide to form the triazole ring, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the benzo[d]thiazole ring.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the methoxy group.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development. It has been studied for its potential anti-inflammatory and antimicrobial properties .

Medicine

In medicine, the compound is being investigated for its potential use in treating inflammatory diseases, bacterial infections, and certain types of cancer. Its ability to interact with specific molecular targets makes it a valuable compound for therapeutic research.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity profile makes it a versatile intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: can be compared with other benzo[d]thiazole derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its combination of three distinct pharmacophores: benzo[d]thiazole, piperidine, and triazole. This combination allows for a wide range of biological activities and makes it a versatile compound for research and development .

Properties

IUPAC Name

[4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-29-17-7-8-20-18(13-17)24-22(31-20)30-16-9-11-26(12-10-16)21(28)19-14-23-27(25-19)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGVNHMZOKQCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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